molecular formula C12H6Br2O2 B1606119 1,6-Dibromodibenzo-P-dioxin CAS No. 91371-14-1

1,6-Dibromodibenzo-P-dioxin

Cat. No.: B1606119
CAS No.: 91371-14-1
M. Wt: 341.98 g/mol
InChI Key: YGASKWLMBOFPBM-UHFFFAOYSA-N
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Description

1,6-Dibromodibenzo-P-dioxin is a chemical compound that has garnered significant interest due to its unique structure and potential applications in various fields. It belongs to the family of dibenzo-p-dioxins, which are known for their stability and persistence in the environment. The compound consists of two benzene rings connected by two oxygen atoms, with bromine atoms attached at the 1 and 6 positions on the benzene rings.

Scientific Research Applications

1,6-Dibromodibenzo-P-dioxin has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other dibenzo-p-dioxin derivatives.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of flame retardants, polymers, and other industrial materials.

Mechanism of Action

Target of Action

1,6-Dibromodibenzo-P-dioxin, like other dioxin-like compounds (DLCs), primarily targets the aryl hydrocarbon receptor (AhR) . AhR is a specific intracellular receptor that plays a crucial role in the toxic action of these compounds .

Mode of Action

The compound interacts with its target, the AhR, inducing a spectrum of biological responses similar to other DLCs . This interaction results in changes in gene expression, occurring at an inappropriate time or for an inappropriately long duration .

Biochemical Pathways

The affected biochemical pathways involve two major catabolic routes: lateral and angular dioxygenation pathways . These pathways are critical for the aerobic bacterial degradation of dioxin-like compounds .

Pharmacokinetics

Similar compounds like polychlorinated dibenzo-p-dioxins (pcdds) and polychlorinated dibenzofurans (pcdfs) are known for their environmental persistence and lipophilic properties . These properties lead to their accumulation in higher trophic levels, including humans .

Result of Action

The very toxic congener of this class, tcdd (2,3,7,8-tetrachlorodibenzo-para-dioxin), is known to cause a range of toxicological effects such as modulation of the immune system, teratogenesis, and tumor promotion .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. These compounds are persistent environmental pollutants formed during various anthropogenic activities . Their removal from the environment is challenging due to their persistence, resistance to biodegradation, and prevalent nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dibromodibenzo-P-dioxin can be synthesized through several methods. One common approach involves the bromination of dibenzo-p-dioxin. This process typically uses bromine or a bromine-containing reagent in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 6 positions.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,6-Dibromodibenzo-P-dioxin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibenzo-p-dioxin derivatives with different functional groups.

    Reduction: Reduction reactions can remove the bromine atoms, yielding dibenzo-p-dioxin.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Various dibenzo-p-dioxin derivatives with hydroxyl, carboxyl, or other functional groups.

    Reduction: Dibenzo-p-dioxin.

    Substitution: Substituted dibenzo-p-dioxin compounds with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    Polychlorinated dibenzo-p-dioxins: These compounds have chlorine atoms instead of bromine and exhibit similar structural properties.

    Polybrominated dibenzofurans: Similar in structure but with a furan ring instead of a dioxin ring.

    Polychlorinated biphenyls: These compounds have biphenyl structures with chlorine atoms and exhibit dioxin-like properties.

Uniqueness

1,6-Dibromodibenzo-P-dioxin is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties Its bromine atoms make it more reactive in certain chemical reactions compared to its chlorinated counterparts

Properties

IUPAC Name

1,6-dibromodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2O2/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGASKWLMBOFPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=C(O2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238532
Record name 1,6-Dibromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91371-14-1
Record name 1,6-Dibromodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091371141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dibromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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